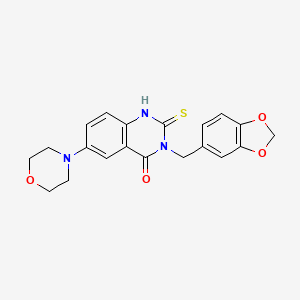

2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The Bpin group is generally perceived to be a sterically bulky substituent, but the data reported show that it has a surprisingly small A-value (0.42 kcal mol−1; cf. Me is 1.7, OH is 0.87). The percent buried volume seems to give a more accurate indication of the size of the Bpin moiety, which is somewhere between a primary and secondary alkyl group .Physical And Chemical Properties Analysis

The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Cross-Coupling

Phenylboronic acid pinacol esters are commonly used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming processes due to their mild and functional group tolerant reaction conditions .

Synthesis of Sulfinamide Derivatives

These esters can be utilized to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Protodeboronation Studies

They serve as substrates in studies of protodeboronation, which is a process that involves the removal of a boron atom from an organic molecule .

Hydrolysis Kinetics Studies

The susceptibility of phenylboronic pinacol esters to hydrolysis has been studied, with kinetics dependent on substituents in the aromatic ring and influenced by pH levels .

Wirkmechanismus

Target of Action

The compound is a boronic ester, which is commonly used in suzuki-miyaura coupling , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The mode of action of AT16827 involves its role as a reagent in the Suzuki-Miyaura (SM) coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by AT16827 are related to its role in the Suzuki-Miyaura coupling reaction . This reaction is used to create new carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction can vary widely depending on the specific compounds being synthesized.

Pharmacokinetics

It’s known that the susceptibility to hydrolysis of boronic pinacol esters, such as at16827, is influenced by the substituents in the aromatic ring and the ph of the environment . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly affected by these factors .

Result of Action

The result of AT16827’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used in the reaction .

Action Environment

The action of AT16827 is influenced by environmental factors such as the pH of the environment . The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on boronic esters like 2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester could involve further exploration of their synthesis, particularly in the area of protodeboronation . Additionally, their role in Suzuki–Miyaura coupling reactions continues to be a significant area of study .

Eigenschaften

IUPAC Name |

4-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFCTINWKHIBSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,10-dimethyl-N-(2-morpholinoethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2988139.png)

![N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2988148.png)

![N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-methylbenzohydrazide](/img/structure/B2988152.png)

![6-Acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2988153.png)

![2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2988155.png)

![2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B2988156.png)

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2988157.png)